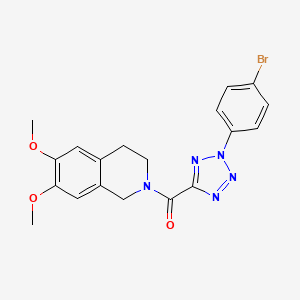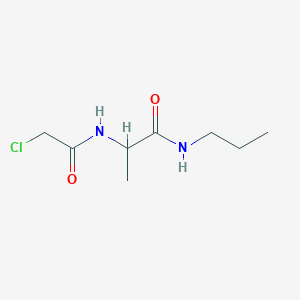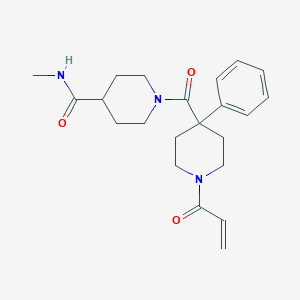
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can include cyclocondensation processes. In the case of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, a four-component cyclocondensation was utilized. This process involved diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, with SO4^2−/Y2O3 as a catalyst in an ethanol solution. The resulting compounds were then characterized using various spectroscopic methods, including IR, ^1H and ^13C NMR, and mass spectrometry . Although the compound , "2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone," was not synthesized in the study, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of organic compounds can be determined through both experimental and theoretical methods. For a compound similar to the one , 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, studies have been conducted using the Gaussian09 software package. Various computational methods, including HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p), were used to optimize the molecular structure and predict vibrational frequencies. The results were found to be in agreement with experimental infrared bands and XRD data. Additionally, analyses such as NBO, HOMO-LUMO, and molecular electrostatic potential (MEP) were performed to understand the stability, charge transfer, and electronic properties of the molecule . These techniques could be applied to analyze the molecular structure of "2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone."
Chemical Reactions Analysis
The reactivity of a compound can be inferred from its molecular structure and electronic properties. The HOMO-LUMO analysis, for instance, provides insights into the charge transfer within a molecule, which is crucial for understanding its reactivity in chemical reactions. The MEP analysis helps identify regions of the molecule that are likely to be involved in electrophilic or nucleophilic attacks. For the related compound studied, the negative charge was found to be concentrated around the C=O group, suggesting it as a site for potential reactions . By applying similar analyses to "2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone," predictions about its reactivity in various chemical reactions could be made.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The first hyperpolarizability, for example, is an indicator of a molecule's nonlinear optical properties, which can be calculated from the molecular structure. In the case of the related compound, this property was investigated to assess its potential role in nonlinear optics . Additionally, molecular docking studies can predict the biological activity of a compound, as demonstrated by the inhibitory activity against TPII, suggesting potential anti-neoplastic properties . These analyses could be extended to "2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone" to predict its physical, chemical, and biological properties.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Drug Metabolism
One area of research focuses on the role of chemical inhibitors in drug metabolism, particularly involving Cytochrome P450 (CYP) enzymes. Chemical inhibitors like the compound are crucial for understanding drug-drug interactions (DDIs) and for the development of safer pharmaceuticals. For instance, selective inhibitors for CYP isoforms can elucidate specific enzyme roles in metabolizing various drugs, which is vital for predicting potential DDIs in clinical settings. The research emphasizes the need for potent and selective chemical inhibitors in human liver microsomal incubations to decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Synthesis and Evaluation of Heterocyclic Compounds
The compound's core structure, featuring an imidazole scaffold, is a key focus in synthesizing and evaluating heterocyclic compounds. Such structures are known as selective inhibitors for various enzymes and receptors, highlighting their significance in developing new therapeutic agents. The review of synthetic compounds with tri- and tetra-substituted imidazole scaffolds outlines their design, synthesis, and activity studies, underscoring the importance of these compounds in medicinal chemistry (Scior et al., 2011).
Pharmacological Applications
The pharmacological exploration of compounds with the specified chemical structure includes examining their potential as central nervous system (CNS) acting drugs. Functional chemical groups in such compounds may offer a basis for synthesizing novel drugs that act on the CNS, addressing disorders with increasing prevalence due to various factors. The emphasis on heterocycles with nitrogen, sulfur, and oxygen illustrates the vast potential of these compounds in drug discovery for CNS disorders (Saganuwan, 2017).
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrF3N3OS/c24-18-9-7-16(8-10-18)20-14-28-22(32-15-21(31)29-11-2-1-3-12-29)30(20)19-6-4-5-17(13-19)23(25,26)27/h4-10,13-14H,1-3,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDZUKXUZWIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2553164.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)



![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)


![2-(benzo[d]isoxazol-3-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2553175.png)




![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)